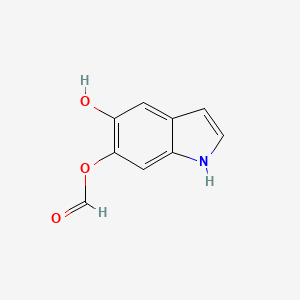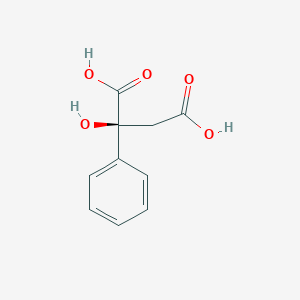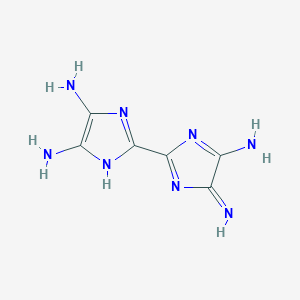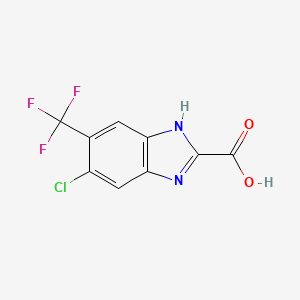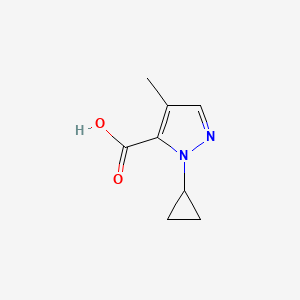![molecular formula C11H18O B12940231 Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
Bicyclo[3.3.3]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[333]undecan-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a bicyclic ketone, characterized by a unique structure where three carbon atoms form a bridge between two cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.3]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of bicyclic precursors. The use of metal catalysts like palladium or platinum can facilitate the hydrogenation process, leading to the formation of the desired ketone.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.3.3]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.3.3]undecan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.3]undecane: A similar bicyclic compound without the ketone group.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecan-3-one is unique due to its ketone functionality combined with a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
bicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C11H18O/c12-11-7-9-3-1-4-10(8-11)6-2-5-9/h9-10H,1-8H2 |
InChI Key |
SXVPLPQPJREGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


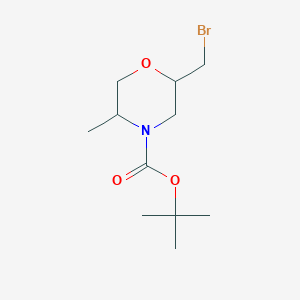
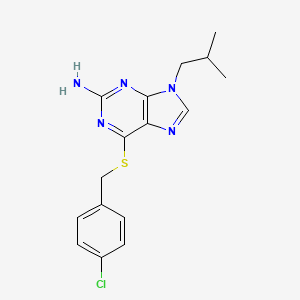
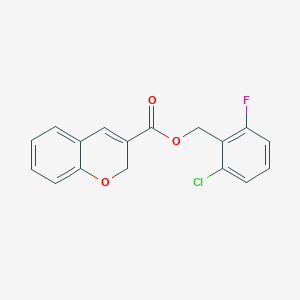
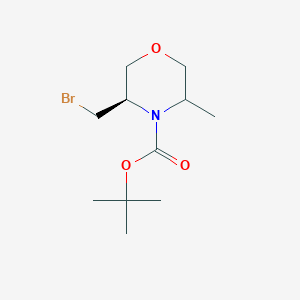


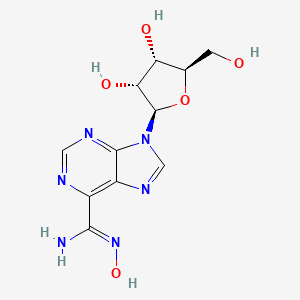
![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
